
Solasodine 3-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solasodine 3-glucoside (SG), also known as solamargine, is a glycoalkaloid compound found in plants of the Solanaceae family. It has gained significant attention in the scientific community due to its potential medicinal properties. SG has been studied extensively for its anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
SG exerts its pharmacological effects through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins. SG also inhibits cell proliferation by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. In addition, SG exhibits antiviral properties by inhibiting viral entry, replication, and transcription. SG's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Biochemical and Physiological Effects:
SG has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. SG also exhibits cardioprotective effects by reducing myocardial injury and improving cardiac function. Additionally, SG has been shown to exhibit hepatoprotective effects by reducing liver damage and improving liver function.
Avantages Et Limitations Des Expériences En Laboratoire
SG has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized or extracted from plant material. SG exhibits a broad range of pharmacological activities, making it a versatile compound for various studies. However, SG also has some limitations for lab experiments. Its low solubility in water and other solvents can limit its bioavailability and efficacy. Additionally, SG can exhibit cytotoxic effects at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for SG research. One potential direction is the development of SG-based drug formulations for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is the investigation of SG's potential as a natural pesticide or insecticide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying SG's pharmacological effects and to optimize its synthesis and formulation.
Méthodes De Synthèse
SG can be synthesized through various methods, including extraction from plants, chemical synthesis, and biotransformation. The most common method for SG synthesis is through the extraction of plants such as Solanum nigrum, Solanum incanum, and Solanum melongena. The extraction method involves the use of solvents such as methanol, ethanol, or water to isolate SG from the plant material. Chemical synthesis of SG involves the use of various reagents and catalysts to produce the compound. Biotransformation of SG involves the use of microorganisms to convert precursor compounds into SG.
Applications De Recherche Scientifique
SG has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. SG has also been studied for its antiviral properties against various viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. Additionally, SG has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
14197-65-0 |
|---|---|
Nom du produit |
Solasodine 3-glucoside |
Formule moléculaire |
C33H53NO7 |
Poids moléculaire |
575.8 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C33H53NO7/c1-17-7-12-33(34-15-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(38)28(37)27(36)25(16-35)40-30/h5,17-18,20-30,34-38H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 |
Clé InChI |
XMLLJGHZPHTUKK-GAMIEDRGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



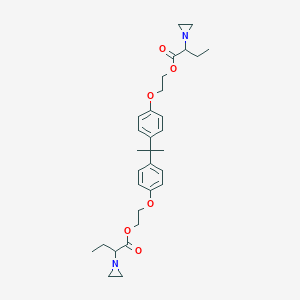


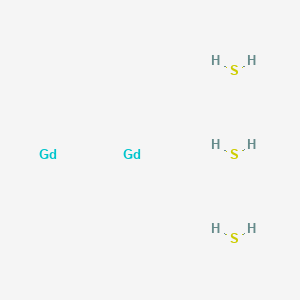

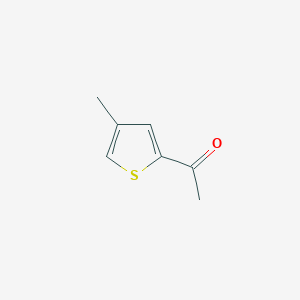
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
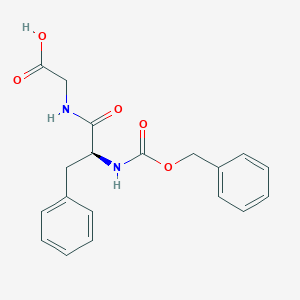
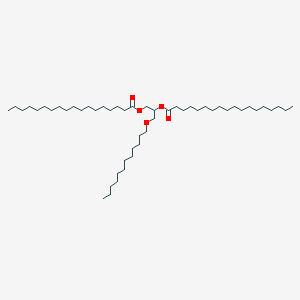
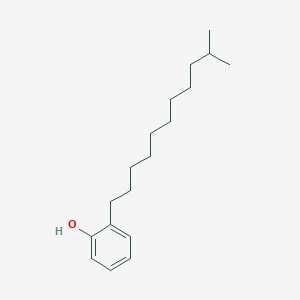
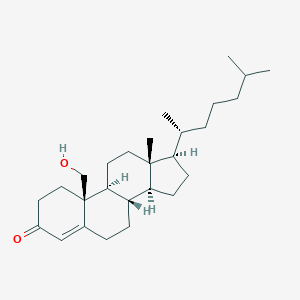


![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)